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molecular formula C16H12O3 B8658097 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 6149-23-1

2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No. B8658097
M. Wt: 252.26 g/mol
InChI Key: XXPPGMWCUVQEEI-UHFFFAOYSA-N
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Patent
US05389597

Procedure details

Hydroiodic acid (50%, 205 parts) was added to 2-(3-methoxyphenyl)-1,3-indandione (67.1 parts) and the mixture was stirred under reflux for 10 minutes. By-product methyl iodide was removed by distillation and the solution was cooled to 20° C. The aqueous layer was decanted to leave a red oil. The oil was dissolved in chloroform (250 parts), washed with water (100 parts), separated and dried over anhydrous magnesium sulphate. The chloroform was removed by evaporation under reduced pressure to leave an orange solid. The solid was crystallised from toluene (1800 parts) to yield 2-(3-hydroxyphenyl)-1,3-indandione (30.6 parts), m.pt. 139°-141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I.C[O:3][C:4]1[CH:5]=[C:6]([CH:10]2[C:18](=[O:19])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]2=[O:20])[CH:7]=[CH:8][CH:9]=1>C(Cl)(Cl)Cl>[OH:3][C:4]1[CH:5]=[C:6]([CH:10]2[C:11](=[O:20])[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:18]2=[O:19])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
By-product methyl iodide was removed by distillation
CUSTOM
Type
CUSTOM
Details
The aqueous layer was decanted
CUSTOM
Type
CUSTOM
Details
to leave a red oil
WASH
Type
WASH
Details
washed with water (100 parts)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The chloroform was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an orange solid
CUSTOM
Type
CUSTOM
Details
The solid was crystallised from toluene (1800 parts)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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